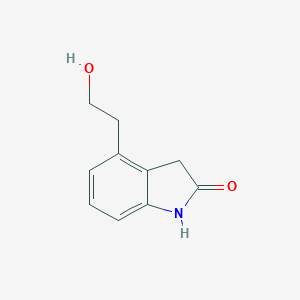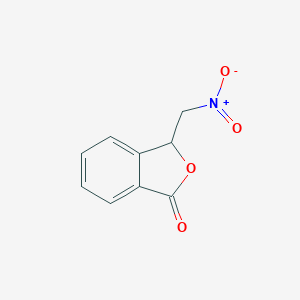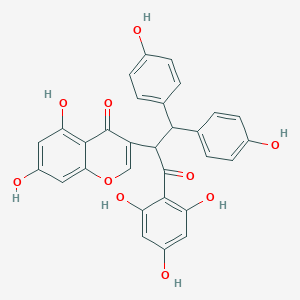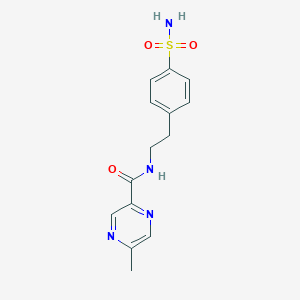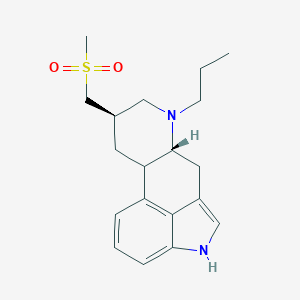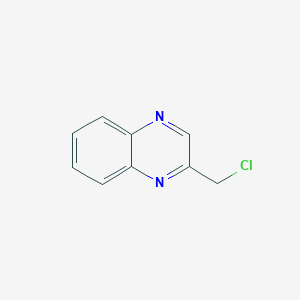
2-(クロロメチル)キノキサリン
概要
説明
2-(Chloromethyl)quinoxaline, also known as 2-(Chloromethyl)quinoxaline, is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
2-(クロロメチル)キノキサリン: は、強力な抗菌活性を有する化合物を合成するためのコア構造として利用されてきました。 クロロメチル基は、さらなる化学修飾のための反応部位として役立ち、さまざまな細菌および真菌株に対して幅広い活性を示す誘導体につながります .
抗がん剤
2-(クロロメチル)基を有するものを含むキノキサリン誘導体は、その抗がん活性について研究されています。これらの化合物は、細胞のDNAやタンパク質と相互作用し、癌細胞の増殖を阻害することができます。 キノキサリンの構造的多様性により、潜在的な治療用途を持つ多数の類似体合成が可能になります .
酵素阻害
一部のキノキサリン誘導体は、特定の病原体や癌細胞の生存に不可欠な酵素を阻害することが示されています。 例えば、2-(クロロメチル)キノキサリンから合成された化合物は、抗糖尿病薬の開発において重要なα-グルコシダーゼ阻害活性を示すことが報告されています .
創薬と最適化
キノキサリン骨格は、創薬における薬理化学における顕著な特徴です。新しい分子に組み込むことで、薬物動態学的および薬力学的なプロファイルを改善した薬物につながる可能性があります。 2-(クロロメチル)キノキサリンは、このような薬物の合成における汎用性の高い中間体として役立ちます .
太陽電池用有機増感剤
キノキサリン誘導体は、太陽電池アプリケーションで有機増感剤として使用されます。光を吸収して電気エネルギーに変換する能力により、再生可能エネルギーの分野で貴重なものとなっています。 クロロメチル基は、光起電力特性を向上させる追加の官能基を付加するために使用できます .
高分子オプトエレクトロニクス材料
キノキサリン部分は、オプトエレクトロニクスアプリケーションを持つ高分子材料の設計に不可欠です。これらの材料は、有機発光ダイオード(OLED)やフォトディテクタなどのデバイスで使用されます。 2-(クロロメチル)基により、ポリマーの電子特性を修飾できる側鎖を導入できます .
作用機序
Target of Action
Quinoxaline compounds, including 2-(Chloromethyl)quinoxaline, are known to have a broad range of biological activities . . Quinoxaline derivatives are known to exhibit anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities
Mode of Action
Quinoxaline compounds are known to interact with dna via a mechanism of bis-intercalation . This interaction can control anomalous cellular proliferation in eukaryotes . It’s plausible that 2-(Chloromethyl)quinoxaline may share a similar mode of action, but this requires further investigation.
Biochemical Pathways
Quinoxaline compounds are known to affect a variety of biological pathways due to their diverse biological activities . For instance, they may influence pathways related to inflammation, convulsion, cancer progression, bacterial and fungal infections, HIV, and pain sensation
Result of Action
Given the known biological activities of quinoxaline compounds, it’s plausible that 2-(chloromethyl)quinoxaline may exert effects at both the molecular and cellular levels . For instance, it may influence gene expression, cellular signaling pathways, and cell proliferation
Safety and Hazards
将来の方向性
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, future research will likely continue to explore the diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications .
生化学分析
Biochemical Properties
2-(Chloromethyl)quinoxaline, like other quinoxaline derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoxaline derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(chloromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVNJJBLOZTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548219 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106435-53-4 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is particularly interesting about the synthesis of 2-(chloromethyl)quinoxaline as described in the paper?
A1: The paper describes a novel synthesis of various tricyclic 2(5H)-furanone heterocycles from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles. Interestingly, 2-(chloromethyl)quinoxaline was also obtained through this method. [] The formation of this compound is particularly noteworthy because it deviates from the expected reaction pathway and provides insight into the reactivity of the starting materials under the specified conditions. The authors discuss the distinctive formation mechanism of this compound, highlighting its unexpected nature. []
Q2: Where can I find more information about the mechanism of formation for 2-(chloromethyl)quinoxaline as described in the paper?
A2: The paper titled "A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE" provides a detailed discussion on the formation mechanism of 2-(chloromethyl)quinoxaline. You can access the full paper through the following link: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

